molecular formula C16H13FN2O2 B2527247 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-34-4

4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2527247
CAS No.: 317833-34-4
M. Wt: 284.29
InChI Key: TYUPMNVLWWXABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a fluorobenzoyl group attached to a quinoxalinone core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-3,4-dihydro-2(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or proteins involved in cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific quinoxalinone core structure combined with a fluorobenzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPMNVLWWXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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